1-cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C21H29N5O and its molecular weight is 367.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a novel compound that belongs to the class of piperazine derivatives. Its structure incorporates a triazole moiety, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, the compound was tested against several bacterial strains. The results indicated that it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Comparison with Control |
---|---|---|
Staphylococcus aureus | 16 | Ciprofloxacin: 8 |
Escherichia coli | 32 | Amoxicillin: 16 |
Pseudomonas aeruginosa | 64 | Gentamicin: 32 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through its effect on cytokine release in peripheral blood mononuclear cells (PBMCs). It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 at various concentrations .
Table 2: Cytokine Inhibition by the Compound
Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 30 | 25 |
50 | 50 | 45 |
100 | 70 | 65 |
Anticancer Activity
In vitro studies have also highlighted the anticancer properties of this compound. It showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison with Control |
---|---|---|
MCF-7 | 15 | Doxorubicin: 10 |
A549 | 20 | Cisplatin: 18 |
Case Studies
Several case studies have been conducted to evaluate the pharmacodynamics and pharmacokinetics of this compound. One notable study involved administering varying doses to animal models to observe therapeutic effects and side effects. Results indicated a favorable safety profile with minimal toxicity observed at therapeutic doses .
Propriétés
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[1-(4-ethylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-17-8-10-19(11-9-17)26-16-20(22-23-26)21(27)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h8-11,16,18H,2-7,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNRJYGWNTXYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.